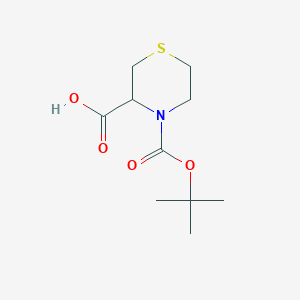

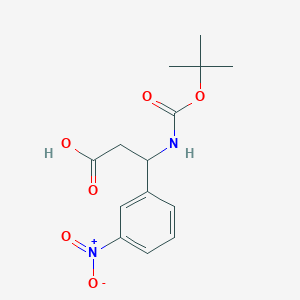

Boc-(S)-3-Amino-5-hexenoic acid

Descripción general

Descripción

Boc-(S)-3-Amino-5-hexenoic acid is a compound that involves the Boc (tert-butyloxycarbonyl) group. The Boc group plays a pivotal role in the synthesis of multifunctional targets and is often used in the context of amino functions . The Boc group is stable towards most nucleophiles and bases .

Synthesis Analysis

The formation of Boc-protected amines and amino acids is conducted under either aqueous or anhydrous conditions, by reaction with a base and the anhydride Boc2O . The Boc group is stable towards most nucleophiles and bases. Therefore, an orthogonal protection strategy using a base-labile protection group such as Fmoc is possible .

Molecular Structure Analysis

The 3D structure of two Boc-compounds, one containing acetyl and one benzoyl, was determined by X-ray crystallography . Evidence for strong interaction of their acyl - and Boc-substituents with nitrogen was noticed in both molecules .

Chemical Reactions Analysis

Boc-derivatives are used in various reactions in drug discovery such as reductive amination, N-alkylation, N-Boc (tert-butyloxycarbonyl) deprotection and Suzuki coupling .

Aplicaciones Científicas De Investigación

Solid-Phase Peptide Synthesis (SPPS)

Boc-(S)-3-Amino-5-hexenoic acid: is utilized in the solid-phase peptide synthesis (SPPS) process. This method involves the sequential addition of amino acid residues to a growing peptide chain while anchored to a solid support. The Boc group serves as a temporary protecting group that can be selectively removed under mild acidic conditions, allowing for the stepwise construction of peptides .

Green Chemistry

The compound plays a significant role in green chemistry applications. It’s used in aqueous microwave-assisted solid-phase synthesis, which is an organic solvent-free method. This environmentally friendly approach leverages Boc-amino acid nanoparticles for peptide bond formation, reducing the use of hazardous solvents .

Chemoselective Protection

In synthetic chemistry, Boc-(S)-3-Amino-5-hexenoic acid is used for the chemoselective protection of amines. This process is crucial for preventing unwanted reactions in multi-step organic syntheses. The Boc group is a common protecting group for amines due to its stability and ease of removal .

High-Temperature Deprotection

The compound is involved in high-temperature deprotection methods. Researchers have developed techniques for the rapid deprotection of Boc-amino acids and peptides using thermally stable ionic liquids. This method enhances the efficiency of peptide synthesis and allows for the extraction of water-soluble polar organic molecules .

Analytical Chemistry

Lastly, the compound finds application in analytical chemistry, where it’s used in amino acid analysis (AAA). This technique is essential for characterizing proteins and peptides, monitoring cell culture media, and analyzing nutritional components in food and feed .

Safety and Hazards

Direcciones Futuras

Therapeutic peptides are a unique class of pharmaceutical agents composed of a series of well-ordered amino acids, usually with molecular weights of 500-5000 Da . The development of peptide drugs has become one of the hottest topics in pharmaceutical research . Boc-protection was introduced in the late fifties and was rapidly applied in the field of peptide synthesis . Therefore, Boc-(S)-3-Amino-5-hexenoic acid could potentially have applications in the field of therapeutic peptides.

Mecanismo De Acción

Target of Action

Boc-(S)-3-Amino-5-hexenoic acid, also known as (S)-3-((tert-Butoxycarbonyl)amino)hex-5-enoic acid, is a compound used in organic synthesis . The primary targets of this compound are amines, to which the Boc group can be added under aqueous conditions . This process is used to protect amines during synthesis, preventing them from reacting with other compounds until the Boc group is removed .

Mode of Action

The Boc group is added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . This process protects the amines, allowing them to be used in further reactions without reacting prematurely . The Boc group can be removed with strong acids such as trifluoroacetic acid in dichloromethane, or with HCl in methanol .

Biochemical Pathways

The addition and removal of the Boc group to amines is a key step in many biochemical pathways involved in organic synthesis . The exact pathways affected will depend on the specific reactions being carried out. For example, in the synthesis of peptides, the Boc group can be used to protect amino groups, allowing for selective reactions to occur at other sites on the molecule .

Result of Action

The primary result of the action of Boc-(S)-3-Amino-5-hexenoic acid is the protection of amines during organic synthesis . By adding the Boc group to amines, these compounds can be prevented from reacting until the desired time, increasing the efficiency and selectivity of the synthesis process . Once the Boc group is removed, the amines can then react as needed .

Propiedades

IUPAC Name |

(3S)-3-[(2-methylpropan-2-yl)oxycarbonylamino]hex-5-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19NO4/c1-5-6-8(7-9(13)14)12-10(15)16-11(2,3)4/h5,8H,1,6-7H2,2-4H3,(H,12,15)(H,13,14)/t8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFHPQLCVYMBPRF-QMMMGPOBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC=C)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CC=C)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80375864 | |

| Record name | (3S)-3-[(tert-Butoxycarbonyl)amino]hex-5-enoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80375864 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Boc-(S)-3-Amino-5-hexenoic acid | |

CAS RN |

270263-03-1 | |

| Record name | (3S)-3-[(tert-Butoxycarbonyl)amino]hex-5-enoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80375864 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Boc-(S)-3-amino-5-hexenoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![L-N-[(4'-Boc)Piperidino]Proline](/img/structure/B1272313.png)